molecular formula C18H16O4 B1529719 Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate CAS No. 110060-70-3

Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate

Cat. No. B1529719
M. Wt: 296.3 g/mol
InChI Key: VTPLPAMKVRPRIL-UHFFFAOYSA-N
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Description

Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate, also known as 6-BzBF, is an organic compound with a molecular formula of C17H16O4. It is a white crystalline solid that is insoluble in water and has a melting point of 131-132 °C. 6-BzBF is used in various scientific research applications, such as drug design, organic synthesis, and biochemistry. This compound has a wide range of applications in the laboratory and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Activities

  • Benzofuran derivatives, including ethyl 6-(benzyloxy)benzofuran-2-carboxylate, have been synthesized and studied for their biological activities. For instance, certain benzofuran derivatives have shown anti-HIV activities in human T-lymphocyte cultures (Mubarak et al., 2007).

Hypocholesterolemic Activity

  • Some benzofuran compounds have been evaluated for their hypocholesterolemic activity in normolipemic rats. These studies are crucial in understanding the potential therapeutic applications of these compounds in managing cholesterol levels (Goldberg et al., 1977).

Novel Syntheses Techniques

  • Innovative methods have been developed for synthesizing benzofuran derivatives. Such advancements are significant for the efficient and cost-effective production of these compounds, which can be utilized in various scientific and pharmaceutical applications (Gao et al., 2011).

Cholinesterase Inhibitory Activity

  • Research into benzofuran-2-carboxamide derivatives has revealed their potential as cholinesterase inhibitors. These findings are particularly relevant for the development of treatments for diseases like Alzheimer's (Abedinifar et al., 2018).

Antimicrobial Screening

  • Studies on benzofuran derivatives have also explored their antimicrobial properties. This research is crucial for discovering new antimicrobial agents that could be effective against resistant strains of bacteria (Kumari et al., 2019).

properties

IUPAC Name

ethyl 6-phenylmethoxy-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-2-20-18(19)17-10-14-8-9-15(11-16(14)22-17)21-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPLPAMKVRPRIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate

Synthesis routes and methods I

Procedure details

To a N,N-dimethylformamide (200 mL) solution of 4-benzyloxy-2-hydroxybenzaldehyde (18.6 g, 81.4 mmol) were added ethyl bromoacetate (9.94 mL, 89.6 mmol) and potassium carbonate (22.6 g, 163 mmol) at room temperature, which was stirred at 125° C. for 3 hours. To the reaction mixture was added water at room temperature followed by extraction with ethyl acetate. After washing the organic layer with water and sat. NaCl, the organic layer was dried over anhydrous magnesium sulfate and filtered followed by concentrating the filtrate under a reduced pressure. The residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=7:3) to obtain the title compound (18.4 g, 76%) as a white solid.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
9.94 mL
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
76%

Synthesis routes and methods II

Procedure details

To a solution of 4-benzyloxy-2-hydroxy-benzaldehyde (10.0 g, 44 mmol) in DMF (400 mL) is added K2CO3 (18.6 g, 131 mmol) followed by bromo-acetic acid ethyl ester (5.4 mL, 8.1 g, 48 mmol) and the resulting mixture was heated (80° C., 12 h). The reaction mixture was cooled (rt) and treated with H2O (200 mL). The solid was filtered to afforded the title compound as a beige solid (8.1 g, 62%). MS (ESI): mass calcd. for C18H16O4, 296.1; m/z found, 297.1 [M+H]+. 1H NMR (400 MHz, CDCl3): 7.53 (d, J=8.7, 1H), 7.48-7.30 (m, 6H), 7.12 (d, J=2.0, 1H), 7.01 (dt, J=6.1, 3.1, 1H), 5.09 (d, J=28.6, 2H), 4.42 (q, J=7.1, 2H), 1.37 (dt, J=36.6, 9.6, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
18.6 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate
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Citations

For This Compound
1
Citations
J Liu, F Jiang, Y Jin, Y Zhang, J Liu, W Liu… - European journal of …, 2012 - Elsevier
Thirty-two 2-substituted ethenesulfonic acid ester derivatives were designed, synthesized, and evaluated for their inhibitory activities against protein tyrosine phosphatase 1B (PTP1B) …
Number of citations: 31 www.sciencedirect.com

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